molecular formula C12H8N4O2 B14361391 2-Azido-5-nitro-1,1'-biphenyl CAS No. 91330-60-8

2-Azido-5-nitro-1,1'-biphenyl

Cat. No.: B14361391
CAS No.: 91330-60-8
M. Wt: 240.22 g/mol
InChI Key: VACUWMCPHHGUEU-UHFFFAOYSA-N
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Description

2-Azido-5-nitro-1,1’-biphenyl is an organic compound that features both azido and nitro functional groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-5-nitro-1,1’-biphenyl typically involves a multi-step process One common method starts with the nitration of biphenyl to introduce the nitro groupThe nitration step can be carried out using concentrated nitric acid and sulfuric acid, while the azidation step often involves the use of sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production methods for 2-Azido-5-nitro-1,1’-biphenyl are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process, given the potentially hazardous nature of azides .

Chemical Reactions Analysis

Types of Reactions

2-Azido-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azido-5-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-5-nitro-1,1’-biphenyl involves its interaction with biological molecules, particularly DNA. The azido group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This mutagenic property is of significant interest in the study of genotoxic impurities in pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1,1’-biphenyl
  • 5-Azido-1,1’-biphenyl
  • 2-Nitro-1,1’-biphenyl

Uniqueness

2-Azido-5-nitro-1,1’-biphenyl is unique due to the presence of both azido and nitro groups on the biphenyl structure.

Properties

CAS No.

91330-60-8

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

1-azido-4-nitro-2-phenylbenzene

InChI

InChI=1S/C12H8N4O2/c13-15-14-12-7-6-10(16(17)18)8-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

VACUWMCPHHGUEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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